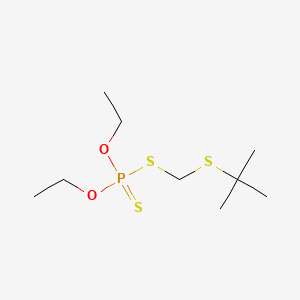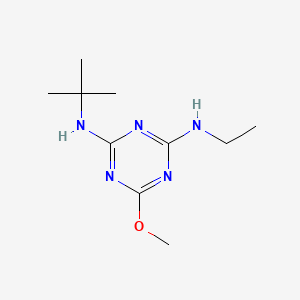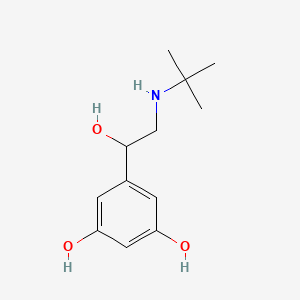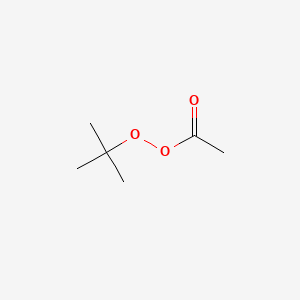
Ticagrelor
概述
描述
替格瑞洛是一种主要用于预防急性冠脉综合征患者发生中风、心脏病发作和其他心血管事件的药物。 它通过拮抗 P2Y12 受体发挥抗血小板聚集作用,该受体在血小板活化和聚集过程中至关重要 .
作用机制
替格瑞洛通过可逆抑制血小板 P2Y12 腺苷二磷酸受体发挥作用。这种抑制阻止血小板活化,从而降低血栓形成的风险。 与其他 P2Y12 抑制剂不同,替格瑞洛不需要代谢活化,且起效快 .
类似化合物:
氯吡格雷: 一种不可逆 P2Y12 受体抑制剂,需要代谢活化。
替罗非班: 另一种不可逆 P2Y12 受体抑制剂,其机制与氯吡格雷类似。
比较:
起效时间: 替格瑞洛的起效时间比氯吡格雷和替罗非班快。
可逆性: 替格瑞洛可逆地结合到 P2Y12 受体,而氯吡格雷和替罗非班不可逆地结合。
代谢活化: 替格瑞洛不需要代谢活化,而氯吡格雷和替罗非班需要
替格瑞洛的独特特性使其成为治疗急性冠脉综合征和其他心血管疾病的宝贵选择。
生化分析
Biochemical Properties
Ticagrelor is a P2Y12 platelet inhibitor . It interacts with the P2Y12 receptor, a G-protein coupled receptor on the platelet surface . This compound inhibits the ADP-induced signaling pathway, thereby preventing platelet aggregation .
Cellular Effects
This compound has several effects on cells. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardiovascular protection . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the P2Y12 receptor . This binding is non-competitive and reversible . It inhibits the ADP-induced signaling pathway, thereby preventing platelet aggregation .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed by the body after oral administration . The mean half-life of this compound is 7 hours, while that for its active metabolite is 9 hours . The effect of this compound should be minimal 48 hours after discontinuation .
Dosage Effects in Animal Models
In animal models, this compound at a dosage of 3 mg/kg has been reported to have neuroprotective effects . The effects of the product can vary with different dosages, and high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
This compound is extensively metabolized by hepatic CYP3A enzymes . The major active metabolite, AR-C124910XX, is formed by O-deethylation . A second oxidative pathway leads to N-dealkylation of this compound, forming AR-C133913XX .
Transport and Distribution
This compound and its active metabolite AR-C124910XX are highly bound to plasma proteins (more than 99.8%) and largely restricted to the plasma space . The steady-state volume of distribution of this compound is 88 L .
Subcellular Localization
The subcellular localization of this compound is primarily in the plasma due to its high plasma protein binding
准备方法
合成路线和反应条件: 替格瑞洛的合成涉及多步过程。一种有效的方法包括一个四步反应序列,该序列针对工业可扩展性进行了优化。 关键步骤包括 5-氨基-1,4-二取代-1,2,3-三唑与二烷基碳酸酯的环化,然后进行氯化、胺化和丙烷硫醇化反应 .
工业生产方法: 替格瑞洛的工业生产已通过响应面法和一锅法反应进行了优化,以提高产量和一致性。 该工艺涉及中间体的制备,然后将后续步骤进行串联,以实现高总产率 .
化学反应分析
反应类型: 替格瑞洛会经历各种化学反应,包括:
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件:
氧化: 通常使用高锰酸钾或过氧化氢等试剂,在酸性或碱性条件下进行。
还原: 通常使用氢化铝锂或硼氢化钠等试剂。
取代: 使用卤素或亲核试剂等试剂,在各种条件下进行。
主要形成的产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
科学研究应用
替格瑞洛具有广泛的科学研究应用:
化学: 用作研究抗血小板聚集剂的模型化合物。
生物学: 研究其对血小板功能和心血管健康的影响。
医学: 广泛用于急性冠脉综合征治疗和血栓事件预防的临床试验。
相似化合物的比较
Clopidogrel: An irreversible P2Y12 receptor inhibitor that requires metabolic activation.
Prasugrel: Another irreversible P2Y12 receptor inhibitor with a similar mechanism to Clopidogrel.
Comparison:
Onset of Action: Ticagrelor has a faster onset compared to Clopidogrel and Prasugrel.
Reversibility: this compound binds reversibly to the P2Y12 receptor, whereas Clopidogrel and Prasugrel bind irreversibly.
Metabolic Activation: this compound does not require metabolic activation, unlike Clopidogrel and Prasugrel
This compound’s unique properties make it a valuable option in the management of acute coronary syndrome and other cardiovascular conditions.
属性
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-FNOIDJSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009337 | |
| Record name | Ticagrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility in water: approximately 10 ug/mL, Soluble in ethyl acetate, 6.30e-02 g/L | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ticagrelor is a P2Y12 receptor antagonist. The P2Y12 receptor couples with Gαi2 and other Gi proteins which inhibit adenylyl cyclase. Gi mediated signalling also activates PI3K, Akt, Rap1b, and potassium channels. The downstream effects of these activities mediate hemostasis and lead to platelet aggregation. Antagonism of the P2Y12 receptor reduces development of occlusive thromboses, which can reduce the risk of myocardial infarction and ischemic stroke., Ticagrelor, a cyclopentyltriazolopyrimidine derivative, is a nonthienopyridine, P2Y12 platelet adenosine diphosphate (ADP)-receptor antagonist. In contrast to the thienopyridines (e.g., clopidogrel, prasugrel), ticagrelor binds reversibly to the P2Y12 ADP receptor and does not require hepatic transformation to exert its pharmacologic effect. Ticagrelor exhibits noncompetitive and reversible binding to the P2Y12 platelet ADP receptor, preventing signal transduction of the cyclic adenosine monophosphate (cAMP) pathway. This results in reduced exposure of fibrinogen binding sites to the platelet glycoprotein (GP) IIb/IIIa complex and subsequent inhibition of platelet activation and aggregation. In addition to platelet ADP-receptor blockade, ticagrelor inhibits reuptake of adenosine into erythrocytes, a mechanism that may account for some of the beneficial cardiovascular effects of the drug, while potentially contributing to some of its adverse effects (e.g., dyspnea, ventricular pauses). | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder | |
CAS No. |
274693-27-5 | |
| Record name | Ticagrelor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274693-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticagrelor [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274693275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICAGRELOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLH0314RVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ticagrelor?
A1: this compound is a direct-acting, reversibly binding antagonist of the P2Y12 receptor. [, ] This receptor, found on platelets, plays a crucial role in adenosine diphosphate (ADP)-induced platelet activation and aggregation. [, ] By blocking this receptor, this compound prevents ADP-mediated platelet aggregation, effectively reducing the risk of thrombotic events. [, , ]
Q2: How does the reversible binding of this compound differ from other P2Y12 inhibitors like clopidogrel?
A2: Unlike clopidogrel, which requires metabolic activation and irreversibly binds to P2Y12 receptors, this compound directly and reversibly binds to the receptor. [, ] This difference results in a more rapid and consistent antiplatelet effect. [, ]
Q3: Beyond platelet inhibition, what potential cardioprotective mechanisms have been attributed to this compound?
A3: Research suggests that this compound may also offer cardioprotection through adenosine-related mechanisms. [, ] It has been observed to inhibit cellular adenosine uptake, leading to increased levels of adenosine, a molecule with known cardioprotective properties. [, , ]
Q4: How does this compound's impact on adenosine levels contribute to its cardioprotective effects?
A4: Studies in pig models of myocardial infarction have shown that this compound's ability to increase adenosine levels is associated with a reduction in infarct size, decreased edema formation, and improved heart function. [, ] This cardioprotection has been linked to the activation of specific signaling pathways, including AMP-activated protein kinase (AMPK) and Akt/PKB. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H28F2N6O4S, and its molecular weight is 522.57 g/mol.
Q6: Has research explored the stability of this compound under various conditions?
A6: Yes, studies have investigated the stability of this compound in different formulations and storage conditions. [] This research aims to optimize formulation strategies for improved stability, solubility, and bioavailability. []
Q7: What are the key pharmacokinetic parameters of this compound?
A7: this compound demonstrates rapid absorption and reaches peak plasma concentration within 1.5 to 2 hours after oral administration. [, ] It undergoes hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4), to form its active metabolite, AR-C124910XX. [, , , ]
Q8: How is the antiplatelet effect of this compound measured?
A9: Various assays are employed to assess the pharmacodynamics of this compound, including light transmittance aggregometry (LTA), VerifyNow P2Y12, vasodilator-stimulated phosphoprotein (VASP) phosphorylation, and Multiplate. [, , , , ] These assays evaluate platelet function through different mechanisms, offering a comprehensive understanding of this compound's effects.
Q9: What preclinical models have been used to investigate the efficacy of this compound?
A10: Animal models, particularly pig models of myocardial infarction, have been instrumental in understanding the cardioprotective effects of this compound. [, , ] These models have allowed researchers to assess its impact on infarct size, edema formation, and heart function. [, , ]
Q10: What are the key clinical trials that have evaluated this compound?
A11: Large-scale clinical trials like PLATO (Platelet Inhibition and Patient Outcomes) and PEGASUS-TIMI 54 have demonstrated the efficacy and safety of this compound in patients with acute coronary syndrome (ACS) and those with a history of myocardial infarction. [, ] These trials have established this compound as a preferred P2Y12 inhibitor for these patient populations. [, ]
Q11: What are the common adverse effects associated with this compound?
A13: Bleeding and dyspnea are among the most frequent adverse effects observed with this compound. [, ] Research suggests that these effects are often mild to moderate in severity and occur primarily early after treatment initiation. [, ]
Q12: Are there ongoing efforts to improve this compound delivery to specific targets or tissues?
A14: Research is exploring strategies to optimize the delivery and formulation of this compound for enhanced therapeutic outcomes. [, ] This includes investigating alternative routes of administration and developing novel drug delivery systems. [, ]
Q13: What biomarkers are being explored to monitor this compound treatment response?
A15: Platelet function assays, such as VerifyNow P2Y12 and VASP, serve as valuable tools to assess the pharmacodynamic response to this compound and guide personalized treatment strategies. [, , , ]
Q14: What analytical methods are commonly employed to quantify this compound and its metabolites?
A16: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique widely used for the quantification of this compound and its active metabolite in biological fluids. [, ]
Q15: How are these analytical methods validated?
A17: Rigorous validation procedures, including assessments of accuracy, precision, specificity, and linearity, are essential to ensure the reliability and reproducibility of analytical methods used for this compound quantification. [, ]
Q16: What resources are available to support research on this compound?
A19: Public databases, such as PubMed and ClinicalTrials.gov, provide access to a wealth of scientific literature and information on ongoing clinical trials related to this compound. [, ] Collaborative efforts among researchers, clinicians, and pharmaceutical companies are also vital for advancing knowledge and developing innovative therapeutic strategies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)

![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
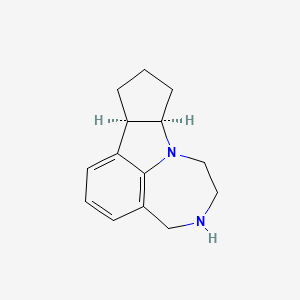

![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)

